molecular formula C15H18O2 B2671838 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287339-77-7

3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2671838
CAS No.: 2287339-77-7
M. Wt: 230.307
InChI Key: IADMWHHHDNCQFX-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a compound that features a unique bicyclo[111]pentane core This structure is characterized by its three-dimensionality and rigidity, which makes it an interesting subject for various scientific studies

Properties

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-10-3-11(2)5-12(4-10)6-14-7-15(8-14,9-14)13(16)17/h3-5H,6-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADMWHHHDNCQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC23CC(C2)(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique bicyclo[1.1.1]pentane core allows for selective functionalization at different positions. Common reagents used in these reactions include lithium di-tert-butylbiphenylide (LiDBB) for reduction and various electrophiles for substitution reactions . Major products formed from these reactions often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are not accessible to more planar molecules. This can result in enhanced binding affinity and selectivity for certain targets, making it a valuable tool in drug design . The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its unique bicyclo[1.1.1]pentane core. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its various substituted forms . These compounds share the same core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. The unique properties of this compound make it particularly valuable in applications requiring high rigidity and three-dimensionality .

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